
Phenampromide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenampromide hydrochloride is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid Co. and is structurally related to other drugs such as propiram and diampromide . This compound is known for its potent analgesic effects, which are comparable to those of codeine .
Métodos De Preparación
The synthesis of phenampromide hydrochloride involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with hydrochloric acid. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of a substituted aniline with a carboxylic acid derivative.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form this compound.
Análisis De Reacciones Químicas
Phenampromide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Aplicaciones Científicas De Investigación
Phenampromide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: Researchers use this compound to study the effects of opioids on biological systems, including their interaction with opioid receptors.
Medicine: It is investigated for its potential use in pain management and as a model compound for developing new analgesics.
Mecanismo De Acción
Phenampromide hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. The compound also interacts with delta and kappa opioid receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Phenampromide hydrochloride is structurally similar to other compounds in the ampromide family, such as:
Propiram: Another opioid analgesic with similar analgesic properties.
Diampromide: Known for its potent analgesic effects, similar to this compound.
Isomethadone: Structurally related and used for similar purposes in pain management.
This compound is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other related compounds .
Propiedades
Número CAS |
98348-21-1 |
|---|---|
Fórmula molecular |
C17H27ClN2O |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H |
Clave InChI |
AUEUUAMHKRZWEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
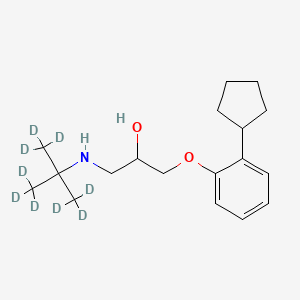
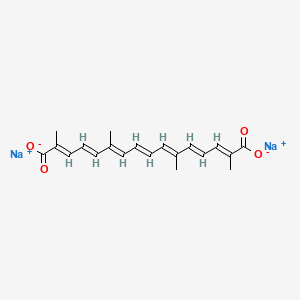
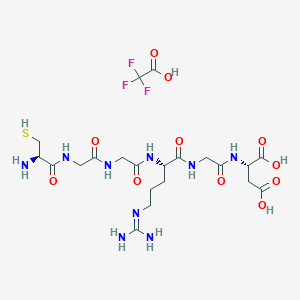
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
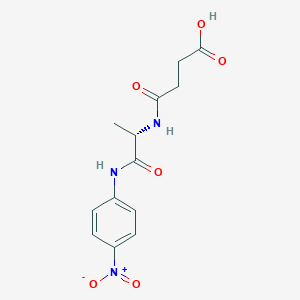
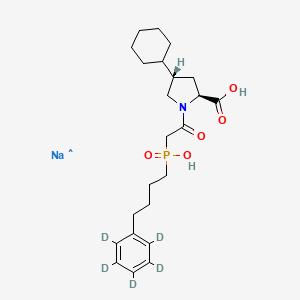
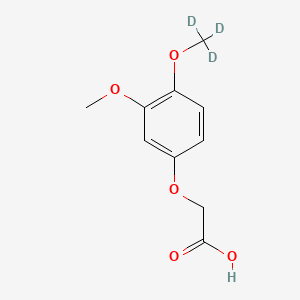
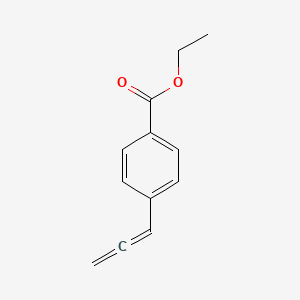
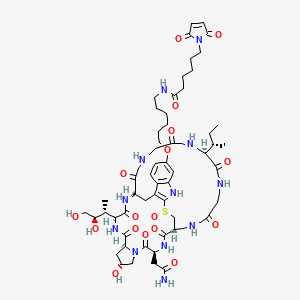
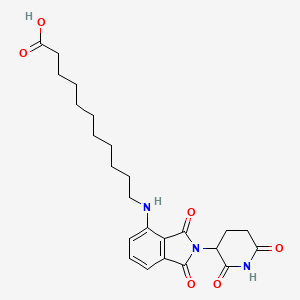
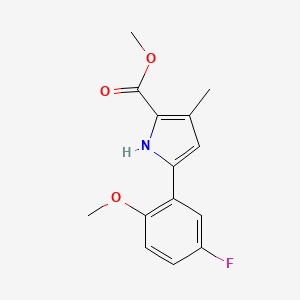
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

